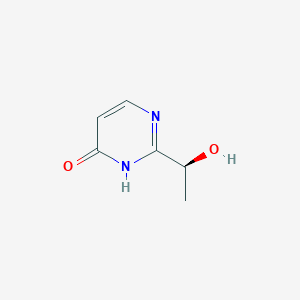
4-Chloro-3-methoxy-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methoxy-5-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O3 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro functional groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-5-nitropyridin-2-amine typically involves the nitration of 4-chloro-3-methoxypyridine followed by amination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methoxy-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 4-chloro-3-methoxy-5-aminopyridine.
Oxidation: Formation of 4-chloro-3-hydroxy-5-nitropyridin-2-amine.
Aplicaciones Científicas De Investigación
4-Chloro-3-methoxy-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methoxy-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-nitropyridin-2-amine
- 2-Amino-4-chloro-3-nitropyridine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
Uniqueness
4-Chloro-3-methoxy-5-nitropyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro, methoxy, and nitro groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H6ClN3O3 |
|---|---|
Peso molecular |
203.58 g/mol |
Nombre IUPAC |
4-chloro-3-methoxy-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6ClN3O3/c1-13-5-4(7)3(10(11)12)2-9-6(5)8/h2H,1H3,(H2,8,9) |
Clave InChI |
SOZIVDAPEHYIQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)


![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)






